molecular formula C16H21NO4 B2619177 2-{2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}acetic acid CAS No. 2044927-27-5

2-{2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}acetic acid

Cat. No.: B2619177
CAS No.: 2044927-27-5
M. Wt: 291.347
InChI Key: QPPRAVSJCRRLGY-UHFFFAOYSA-N
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Description

2-{2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}acetic acid is a chemical compound with the molecular formula C16H21NO4. It is a derivative of tetrahydroisoquinoline, a structure commonly found in many natural and synthetic compounds. The tert-butoxycarbonyl (Boc) group is often used as a protecting group for amines in organic synthesis due to its stability under various reaction conditions and ease of removal .

Preparation Methods

The synthesis of 2-{2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}acetic acid typically involves the protection of the amine group in tetrahydroisoquinoline with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:

Chemical Reactions Analysis

2-{2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}acetic acid can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It serves as a building block in the synthesis of drug candidates, especially those targeting neurological disorders due to its tetrahydroisoquinoline core.

    Industry: The compound is utilized in the production of fine chemicals and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}acetic acid primarily involves the Boc group, which acts as a protecting group for the amine. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base. The removal of the Boc group involves silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .

Comparison with Similar Compounds

Similar compounds to 2-{2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}acetic acid include other Boc-protected amines and tetrahydroisoquinoline derivatives. These compounds share the common feature of having a Boc group as a protecting group for the amine. this compound is unique due to its specific structure, which combines the Boc-protected amine with the tetrahydroisoquinoline core and an acetic acid moiety .

Properties

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinolin-5-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-8-7-13-11(9-14(18)19)5-4-6-12(13)10-17/h4-6H,7-10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPRAVSJCRRLGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC=C2CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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